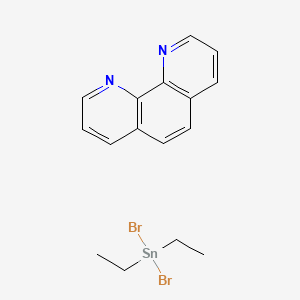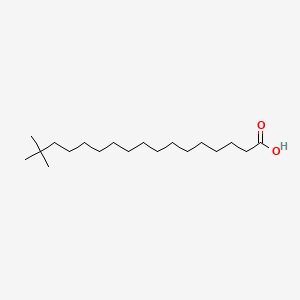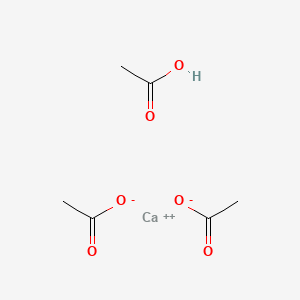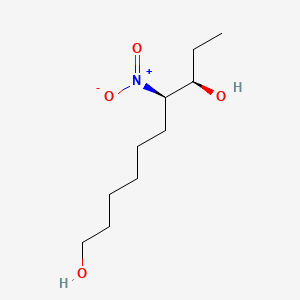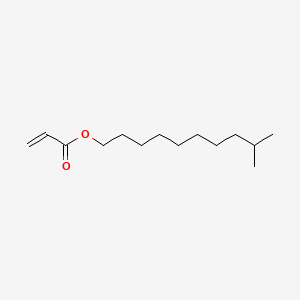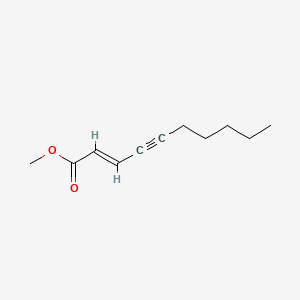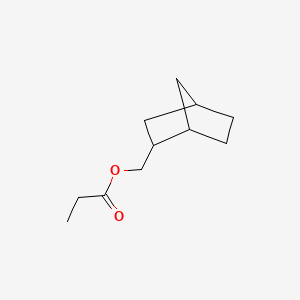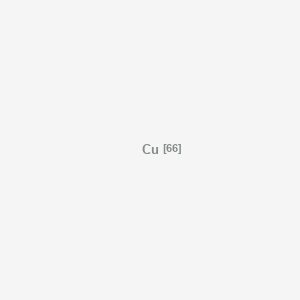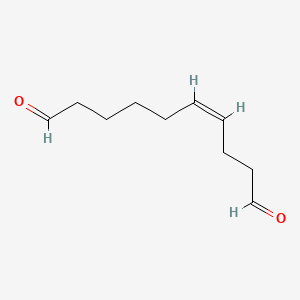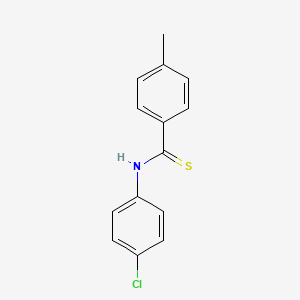
1,1,2,4-Tetrachlorobuta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,4-Tetrachlorobuta-1,3-diene is an organic compound with the molecular formula C4H2Cl4. It is a chlorinated derivative of butadiene and is known for its unique chemical properties and reactivity. This compound is used in various industrial and research applications due to its ability to undergo multiple types of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,4-Tetrachlorobuta-1,3-diene can be synthesized through several methods. One common approach involves the chlorination of butadiene. The reaction typically requires the presence of a catalyst and controlled conditions to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the use of specific catalysts, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1,1,2,4-Tetrachlorobuta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, such as hydrogen halides, leading to the formation of more complex chlorinated compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen halides, alkali metals, and other nucleophiles. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted butadienes, while addition reactions can produce more heavily chlorinated derivatives .
Scientific Research Applications
1,1,2,4-Tetrachlorobuta-1,3-diene is used in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds and is used in studies of reaction mechanisms and kinetics.
Biology: The compound is used in research to study the effects of chlorinated hydrocarbons on biological systems.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1,1,2,4-tetrachlorobuta-1,3-diene exerts its effects involves its ability to undergo various chemical reactions. The compound’s reactivity is influenced by the presence of multiple chlorine atoms, which can stabilize intermediates and facilitate reaction pathways. Molecular targets and pathways involved in its reactions include nucleophilic attack on carbon-chlorine bonds and electrophilic addition to the double bonds .
Comparison with Similar Compounds
Similar Compounds
1,1,4,4-Tetrachlorobuta-1,3-diene: Another chlorinated butadiene derivative with similar reactivity but different substitution patterns.
1,1,2,3-Tetrachlorobuta-1,3-diene: A compound with a different arrangement of chlorine atoms, leading to variations in reactivity and applications.
Uniqueness
1,1,2,4-Tetrachlorobuta-1,3-diene is unique due to its specific arrangement of chlorine atoms, which influences its chemical behavior and reactivity. This compound’s ability to undergo a wide range of reactions makes it valuable in both research and industrial applications .
Properties
CAS No. |
34867-83-9 |
|---|---|
Molecular Formula |
C4H2Cl4 |
Molecular Weight |
191.9 g/mol |
IUPAC Name |
(3E)-1,1,2,4-tetrachlorobuta-1,3-diene |
InChI |
InChI=1S/C4H2Cl4/c5-2-1-3(6)4(7)8/h1-2H/b2-1+ |
InChI Key |
ZDJLREHQIYLCNP-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/Cl)\C(=C(Cl)Cl)Cl |
Canonical SMILES |
C(=CCl)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


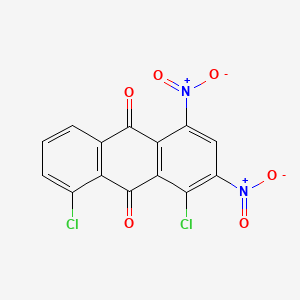
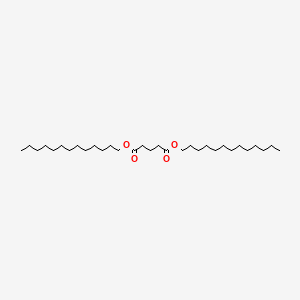
![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
